Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Overview
Description
Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a chemical compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of an ethyl ester group at the 2-position, an iodine atom at the 8-position, and a naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate typically involves the iodination of a naphthyridine precursor followed by esterification. One common method involves the reaction of 1,6-naphthyridine-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 8-position. The resulting 8-iodo-1,6-naphthyridine-2-carboxylic acid is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl or alkyne derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer, antimicrobial, and antiviral agents.
Biological Studies: It has been used in studies to understand the structure-activity relationships of naphthyridine derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the naphthyridine core .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine-2-carboxylate Derivatives: These compounds share the same core structure but differ in the substituents at various positions.
8-Halo-1,6-naphthyridines: Compounds with different halogens (e.g., chlorine, bromine) at the 8-position.
Functionalized Naphthyridines: Naphthyridines with various functional groups, such as amino, hydroxyl, or alkyl groups.
Uniqueness
Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile scaffold for drug development .
Properties
IUPAC Name |
ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVFHXYOFZDOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NC=C2C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704703 | |
Record name | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005030-67-0 | |
Record name | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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